REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[C:15](OC(=O)C)(=[O:17])[CH3:16]>N1C=CC=CC=1>[NH:1]([C:2]1[N:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:15]([CH3:16])=[O:17]
|
Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
NC=1N=CC=2NC3=CC=CC=C3C2C1
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
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Details
|
The aminocarboline dissolves during slight heating
|
Type
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CUSTOM
|
Details
|
After 20 minutes the solution is evaporated
|
Duration
|
20 min
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Type
|
WASH
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Details
|
The crystalline residue is washed with water
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
with a 200°-203° C.
|
Name
|
|
Type
|
|
Smiles
|
N(C(=O)C)C=1N=CC=2NC3=CC=CC=C3C2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |